molecular formula C7H4ClFN2S B2548148 6-Chloro-5-fluorobenzo[d]thiazol-2-amine CAS No. 634909-27-6

6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2548148
CAS No.: 634909-27-6
M. Wt: 202.63
InChI Key: OKTZUXGSXXPGMT-UHFFFAOYSA-N
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Description

6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the family of benzothiazoles. This compound is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 5th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-amino-5-fluorobenzothiazole in the presence of a binding agent such as potassium carbonate (K₂CO₃). The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted benzothiazoles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-5-fluorobenzothiazole
  • 6-Chloro-2-aminobenzothiazole

Uniqueness

6-Chloro-5-fluorobenzo[d]thiazol-2-amine is unique due to the presence of both chlorine and fluorine atoms on the benzothiazole ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

6-chloro-5-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZUXGSXXPGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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